Malonyl CoA (tetralithium)
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Overview
Description
Malonyl coenzyme A tetralithium is a derivative of coenzyme A and is utilized in various biochemical processes. It plays a crucial role in fatty acid and polyketide synthesis and is involved in the transport of α-ketoglutarate across the mitochondrial membrane . This compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonyl coenzyme A tetralithium is synthesized by carboxylating acetyl coenzyme A using the enzyme acetyl coenzyme A carboxylase . This reaction requires a molecule of bicarbonate and energy from ATP . The synthetic route involves the following steps:
Formation of Acetyl Coenzyme A: Acetyl coenzyme A is formed from pyruvate through the pyruvate dehydrogenase complex.
Carboxylation: Acetyl coenzyme A is carboxylated to form malonyl coenzyme A in the presence of acetyl coenzyme A carboxylase, bicarbonate, and ATP.
Industrial Production Methods
Industrial production of malonyl coenzyme A tetralithium involves large-scale fermentation processes using genetically engineered microorganisms that overexpress acetyl coenzyme A carboxylase . The fermentation broth is then subjected to purification processes to isolate and crystallize the compound.
Chemical Reactions Analysis
Types of Reactions
Malonyl coenzyme A tetralithium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates in metabolic pathways.
Reduction: It can be reduced to form acetyl coenzyme A.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH and FADH2 are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Fatty Acids: Malonyl coenzyme A is a key intermediate in the synthesis of long-chain fatty acids.
Polyketides: It is involved in the biosynthesis of polyketides, which are important in pharmaceuticals.
Scientific Research Applications
Malonyl coenzyme A tetralithium has numerous applications in scientific research:
Chemistry: It is used as a substrate in the study of enzyme kinetics and mechanisms.
Biology: It plays a role in the regulation of metabolic pathways and is used in studies related to metabolic disorders.
Medicine: It is involved in the biosynthesis of fatty acids and polyketides, which have therapeutic applications.
Industry: It is used in the production of biofuels and bioplastics.
Mechanism of Action
Malonyl coenzyme A tetralithium exerts its effects by inhibiting the enzyme carnitine palmitoyltransferase 1, which is involved in the transport of fatty acids into mitochondria for β-oxidation . This inhibition prevents the degradation of fatty acids, thereby promoting their synthesis. The compound also acts as a substrate for fatty acid synthase, facilitating the elongation of fatty acid chains .
Comparison with Similar Compounds
Similar Compounds
Acetyl Coenzyme A: A precursor in the synthesis of malonyl coenzyme A.
Succinyl Coenzyme A: Involved in the citric acid cycle.
Propionyl Coenzyme A: Participates in the metabolism of odd-chain fatty acids.
Uniqueness
Malonyl coenzyme A tetralithium is unique due to its role as a key intermediate in both fatty acid and polyketide biosynthesis. Its ability to inhibit carnitine palmitoyltransferase 1 distinguishes it from other coenzyme A derivatives .
Properties
Molecular Formula |
C24H34Li4N7O19P3S |
---|---|
Molecular Weight |
877.4 g/mol |
IUPAC Name |
tetralithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17?,18+,19+,23-;;;;/m1..../s1 |
InChI Key |
DQLXXYMNINXQSV-UOTTWOKESA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origin of Product |
United States |
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